molecular formula C12H9N B1584491 5H-Indeno[1,2-b]pyridine CAS No. 244-99-5

5H-Indeno[1,2-b]pyridine

Cat. No.: B1584491
CAS No.: 244-99-5
M. Wt: 167.21 g/mol
InChI Key: FWEHZHRUCQRSJP-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-b]pyridine: is a heterocyclic compound with the molecular formula C₁₂H₉N . It is a fused bicyclic system consisting of an indene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5H-Indeno[1,2-b]pyridine can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Hydrogenated indeno-pyridine derivatives.

    Substitution: Substituted indeno-pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-b]pyridine and its derivatives involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of biological activities, including enzyme inhibition, receptor binding, and signal transduction. The specific molecular targets and pathways depend on the functional groups present on the indeno-pyridine scaffold .

Comparison with Similar Compounds

Uniqueness: 5H-Indeno[1,2-b]pyridine is unique due to its specific fusion of an indene ring with a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

5H-indeno[1,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEHZHRUCQRSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075209
Record name 5H-Indeno[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244-99-5
Record name 4-Azafluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azafluorene
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Record name 5H-Indeno[1,2-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-indeno[1,2-b]pyridine
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Record name 4-AZAFLUORENE
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Synthesis routes and methods I

Procedure details

A mixture of 18.1 g (100 mmol) of 5H-indeno[1,2-b]pyridin-5-one, 27 ml (400 mmol) of hydrazine monohydrate, and 500 ml diethylene glycol was degassed and placed under nitrogen, and then heated at 170° C. for 12 h. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed to give product 13.5 g (81%).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

Subsequently, in a stream of argon, 500 mL of diethylene glycol was added to 16.8 g (92.6 mmol) of 4-azafluorene-9-one and 25 mL (370 mmol) of hydrazine monohydrate, and was heated and stirred at 168° C. for 3 hours. After the reaction liquid was cooled to room temperature, an aqueous solution of sodium chloride was added to the reaction liquid, and then, was extracted with ethyl acetate. The organic phase was washed with water, dried over sodium sulfate and concentrated, to thereby obtain 15.3 g of 4-azafluorene (99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 608, Part C, 3.45 g (19 mmole), of 4-azafluoren-9-one, 6.8 g (0.213 mole) of hydrazine in 50 ml of diethyleneglycol were combined and heated to 205° over a 30 -minute period. TLC showed no remaining starting material. Identical workup yielded 2.33 g of pure 4-azafluorene, Rf-0.46 (hexane ethylacetatetriethylamine, 29.75:69.46:0.79).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following the procedure described in Example 608, Part C, 3.45 g (19 mmole), of 4-azafluoren-9-one, 6.8 g (0.213 mole) of hydrazine in 50 ml of diethyleneglycol were combined and heated to 205° over a 30-minute period. TLC showed no remaining starting material. Identical workup yielded 2.33 g of pure 4-azafluorene, RF-0.46 (hexane ethylacetatetriethylamine, 29.75:69.46:0.79).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Indeno[1,2-b]pyridine
Reactant of Route 2
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5H-Indeno[1,2-b]pyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5H-Indeno[1,2-b]pyridine

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